![molecular formula C21H13F3N6O2S B2853556 N-(3-isopropylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2(1H)-yl]acetamide CAS No. 1115900-79-2](/img/new.no-structure.jpg)
N-(3-isopropylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2(1H)-yl]acetamide
Description
N-(3-isopropylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2(1H)-yl]acetamide is a synthetic acetamide derivative featuring a phthalazine core substituted with a 4-methylpiperidinyl group at position 4 and an N-(3-isopropylphenyl)acetamide moiety. This compound is structurally characterized by:
- A phthalazin-2(1H)-one scaffold, known for its role in modulating biological activity via hydrogen bonding and π-stacking interactions.
- A 4-methylpiperidin-1-yl group at position 4 of the phthalazine ring, which enhances solubility and influences receptor binding.
Propriétés
Numéro CAS |
1115900-79-2 |
---|---|
Formule moléculaire |
C21H13F3N6O2S |
Poids moléculaire |
470.43 |
Nom IUPAC |
5-phenyl-6-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H13F3N6O2S/c22-21(23,24)13-6-4-5-12(9-13)17-26-16(32-29-17)11-33-20-27-18-15(10-25-28-18)19(31)30(20)14-7-2-1-3-8-14/h1-10H,11H2,(H,25,28) |
Clé InChI |
WCAHOUTYKGYFNA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(NN=C3)N=C2SCC4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F |
Solubilité |
not available |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The following table summarizes key structural analogs, their pharmacological activities, and synthesis methods, based on evidence-derived
Table 1: Structural and Pharmacological Comparison of Phthalazine/Piperidine Acetamides
Key Findings:
Structural Influence on Activity :
- The N-(3-isopropylphenyl) group (common in Compounds 48 and the target) enhances gram-positive antibacterial activity compared to N-(3-chlorophenyl) derivatives .
- Phthalazine substituents : Bromination (e.g., tetrabromo in XVIII) reduces antimicrobial potency, while methylpiperidinyl groups may improve solubility and target engagement .
Synthetic Pathways :
- Acetamide derivatives are frequently synthesized via amide coupling (e.g., using activated esters or carbodiimide reagents) .
- Phthalazine cores are functionalized through nucleophilic substitution or condensation reactions with heterocyclic amines .
Pharmacological Trends: Antimicrobial Activity: Piperazinyl-sulfonyl derivatives (e.g., Compound 48) outperform phthalazinone analogs, suggesting sulfonyl groups enhance bacterial membrane penetration .
Méthodes De Préparation
Cyclization of Phthalic Anhydride
Phthalic anhydride undergoes cyclocondensation with hydrazine hydrate in refluxing ethanol (78–82°C) to produce phthalazin-1(2H)-one. This reaction typically achieves 85–92% yield after recrystallization from aqueous ethanol. Chlorination at position 4 is accomplished using phosphorus oxychloride (POCl3) under reflux conditions (110°C, 6–8 hours), yielding 4-chlorophthalazin-1(2H)-one as a crystalline solid (mp 189–192°C).
Reaction Conditions Table
Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
Cyclization | Hydrazine hydrate | Ethanol | 80 | 4 | 89 |
Chlorination | POCl3 | Toluene | 110 | 7 | 76 |
The introduction of the N-(3-isopropylphenyl)acetamide group proceeds through a two-step alkylation-amidation sequence.
Alkylation at Position 2
Bromoacetylation of the phthalazinone nitrogen at position 2 is achieved using bromoacetyl bromide (1.2 equiv) in anhydrous dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA, 2.5 equiv) as base. The reaction proceeds at 0°C to room temperature over 4 hours, yielding 2-(bromoacetyl)-4-(4-methylpiperidin-1-yl)phthalazin-1(2H)-one as a white solid (mp 145–148°C).
Amidation with 3-Isopropylphenylamine
The bromoacetyl intermediate reacts with 3-isopropylphenylamine (1.5 equiv) in acetonitrile at 60°C for 6 hours. Tetrabutylammonium iodide (TBAI, 0.1 equiv) catalyzes the nucleophilic displacement, producing the target acetamide in 65–70% yield after recrystallization from ethanol/water.
Side Reaction Mitigation
- Temperature Control : Maintaining ≤60°C prevents N-alkylation of the aniline.
- Catalyst Use : TBAI enhances bromide leaving group mobility without requiring harsh conditions.
Purification and Characterization
Final purification employs a combination of column chromatography (SiO2, ethyl acetate/hexane gradient) and recrystallization. Key characterization data include:
- 1H NMR (400 MHz, DMSO-d6): δ 8.21 (d, J=7.8 Hz, 1H, phthalazinone H-3), 7.94–7.88 (m, 2H, aromatic), 4.62 (s, 2H, CH2CO), 3.81–3.72 (m, 4H, piperidine), 2.91 (septet, J=6.8 Hz, 1H, isopropyl CH), 1.39 (d, J=6.8 Hz, 6H, isopropyl CH3).
- HRMS (ESI+): m/z calc. for C25H30N4O2 [M+H]+: 434.2318; found: 434.2315.
Alternative Synthetic Routes and Comparative Analysis
Palladium-Catalyzed Coupling
A Buchwald-Hartwig amination strategy employs 4-bromophthalazinone, 4-methylpiperidine, Pd2(dba)3, and Xantphos in dioxane at 100°C. While this method achieves 75–80% yield, the cost of palladium catalysts limits scalability compared to SNAr.
Reductive Amination Pathway
Condensation of 2-(2-aminoacetyl)-4-(4-methylpiperidin-1-yl)phthalazin-1(2H)-one with 3-isopropylbenzaldehyde under hydrogenation conditions (H2, Pd/C) provides an alternative acetamide route. However, this method produces regioisomeric byproducts (15–20%), necessitating extensive purification.
Industrial-Scale Considerations
For bulk production, the SNAr-amidation sequence offers superior cost-effectiveness:
Q & A
Q. What are the common synthetic routes for this compound, and what key intermediates are involved?
The synthesis typically involves multi-step reactions starting with functionalized aniline derivatives. A general route includes:
- Step 1 : Chlorination or alkylation of the phenyl ring to introduce substituents (e.g., isopropyl group at the 3-position of the aniline precursor) .
- Step 2 : Formation of the phthalazinone core via cyclization reactions under acidic or basic conditions .
- Step 3 : Coupling of the acetamide side chain using reagents like EDCI/HOBt in polar aprotic solvents (e.g., DMF) . Key intermediates include 3-isopropylaniline derivatives and substituted phthalazinone precursors.
Table 1 : Example Reaction Conditions for Critical Steps
Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
---|---|---|---|
Cyclization | H₂SO₄, 80°C, 6h | 65–70 | >95% |
Acetamide coupling | EDCI, DMF, RT, 12h | 50–60 | 90–95% |
Q. Which analytical techniques are critical for confirming structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula and purity .
- X-ray Crystallography : For unambiguous structural determination using programs like SHELXL .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the final coupling step?
- Catalyst Screening : Replace EDCI with newer coupling agents (e.g., COMU) to enhance efficiency .
- Solvent Optimization : Test mixed solvents (e.g., DCM:DMF) to balance solubility and reactivity .
- Temperature Control : Gradual heating (e.g., 40–50°C) reduces side reactions during coupling .
Q. What strategies resolve discrepancies in spectral data during structural elucidation?
- Cross-Validation : Combine NMR with 2D techniques (e.g., COSY, HSQC) to assign overlapping signals .
- Isotopic Labeling : Use ¹⁵N-labeled intermediates to trace nitrogen atoms in the phthalazinone ring .
- Computational NMR Prediction : Tools like ACD/Labs or Gaussian to simulate spectra and compare with experimental data .
Q. How can computational modeling predict bioactivity and guide SAR studies?
- Molecular Docking : Use AutoDock Vina to assess binding affinity to targets like kinases or GPCRs .
- Pharmacophore Modeling : Identify critical functional groups (e.g., acetamide linker, piperidinyl moiety) for activity .
- ADMET Prediction : SwissADME or pkCSM to evaluate pharmacokinetics and toxicity risks .
Table 2 : Example Docking Scores for Target Enzymes
Target | Docking Score (kcal/mol) | Binding Residues |
---|---|---|
EGFR Kinase | -9.2 | Leu694, Met793 |
PARP-1 | -8.5 | Ser904, Tyr907 |
Q. What in vivo models are appropriate for pharmacokinetic and toxicity studies?
- Rodent Models : Sprague-Dawley rats for bioavailability and tissue distribution profiling .
- Zebrafish Embryos : High-throughput screening for acute toxicity and developmental effects .
- Metabolite Identification : LC-MS/MS to track phase I/II metabolites in plasma and urine .
Methodological Guidance
Q. What assays are recommended for initial biological screening?
- Enzyme Inhibition Assays : Fluorescence-based assays for kinases or proteases .
- Cell Viability Tests : MTT or Alamar Blue in cancer cell lines (e.g., HeLa, MCF-7) .
- Microbial Susceptibility : Broth microdilution for antimicrobial activity against Gram+/Gram- strains .
Q. How do structural modifications impact bioactivity?
- Piperidinyl Modifications : Introducing bulkier substituents (e.g., 4-methylpiperidinyl) enhances target selectivity but may reduce solubility .
- Phthalazinone Optimization : Electron-withdrawing groups (e.g., Cl at position 4) improve metabolic stability .
Table 3 : SAR of Key Moieties
Substituent | Bioactivity (IC₅₀, nM) | Solubility (mg/mL) |
---|---|---|
4-Methylpiperidinyl | 12 ± 1.5 | 0.8 |
4-Ethylpiperidinyl | 18 ± 2.1 | 0.5 |
4-Trifluoromethyl | 9 ± 0.9 | 0.3 |
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.